CAY10499: A Technical Guide to its Mechanism of Action and Experimental Characterization
CAY10499: A Technical Guide to its Mechanism of Action and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAY10499 is a potent, non-selective lipase inhibitor with a carbamate-based structure. It demonstrates significant inhibitory activity against a range of lipases, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Its mechanism of action involves the covalent, irreversible inhibition of these enzymes, leading to the modulation of critical lipid signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of CAY10499, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and anti-proliferative activities.
Core Mechanism of Action: Non-Selective Lipase Inhibition
CAY10499 functions as a broad-spectrum inhibitor of several serine hydrolases involved in lipid metabolism. The active moiety responsible for its inhibitory activity is believed to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group, rather than the carbamate portion of the molecule.[1][2] The primary mechanism involves the formation of a covalent bond with the catalytic serine residue within the active site of the target lipases, leading to their irreversible inactivation.[1]
The most well-characterized targets of CAY10499 are key enzymes in the endocannabinoid system and lipid metabolism:
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Monoacylglycerol Lipase (MAGL): CAY10499 is a potent inhibitor of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, CAY10499 leads to an accumulation of 2-AG, which can subsequently enhance the activation of cannabinoid receptors (CB1 and CB2), modulating various physiological processes including neurotransmission, inflammation, and pain perception.[4]
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Hormone-Sensitive Lipase (HSL): This enzyme plays a crucial role in the mobilization of fatty acids from stored triglycerides in adipose tissue. CAY10499 effectively inhibits HSL, suggesting its potential to influence lipid homeostasis and energy metabolism.[5][6]
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Fatty Acid Amide Hydrolase (FAAH): FAAH is the principal enzyme for the degradation of the endocannabinoid anandamide (AEA). CAY10499's inhibition of FAAH leads to increased levels of AEA, further contributing to the modulation of the endocannabinoid system.[1][5]
Beyond these primary targets, CAY10499 also demonstrates inhibitory activity against other lipases, highlighting its non-selective profile.[5][7]
Quantitative Data Summary
The inhibitory potency and anti-proliferative effects of CAY10499 have been quantified across various targets and cell lines.
Table 1: Inhibitory Activity of CAY10499 against Human Recombinant Lipases
| Target Enzyme | IC50 Value |
| Monoacylglycerol Lipase (MAGL) | 144 nM[5][8] |
| Hormone-Sensitive Lipase (HSL) | 90 nM[5][8] |
| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[5][8] |
Table 2: Inhibition of Other Lipases by CAY10499 at 5 µM
| Target Enzyme | Percent Inhibition |
| Adipose Triglyceride Lipase (ATGL) | 95%[5] |
| Diacylglycerol Lipase α (DAGLα) | 60%[5] |
| α/β-Hydrolase Domain 6 (ABHD6) | 90%[5] |
| Carboxylesterase 1 (CES1) | 95%[5] |
Table 3: Anti-proliferative Activity of CAY10499 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Cancer | 4.2 µM[5] |
| MDA-MB-231 | Breast Cancer | 46 µM[5] |
| COV318 | Ovarian Cancer | 106.7 µM[5] |
| OVCAR-3 | Ovarian Cancer | 79.8 µM[5] |
Signaling Pathway Diagrams
The inhibitory action of CAY10499 has significant implications for cellular signaling, primarily through its modulation of the endocannabinoid system.
Caption: CAY10499 inhibits MAGL and FAAH, leading to increased endocannabinoid levels and receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CAY10499.
Monoacylglycerol Lipase (MGL) Activity Assay
This protocol describes a 96-well format assay for MGL using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[2][3]
Materials:
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Pure human MGL
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Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA
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CAY10499 stock solution in DMSO
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4-nitrophenylacetate (4-NPA) solution in Tris-HCl (1.25 mM)
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96-well microtiter plate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of CAY10499 in DMSO.
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In a 96-well plate, add 150 µL of pure human MGL (16 ng per well) in Tris-HCl buffer to each well.
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Add 10 µL of the CAY10499 dilutions or DMSO (for control) to the respective wells.
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Initiate the hydrolysis reaction by rapidly adding 40 µL of the 4-NPA solution to each well (final concentration of 250 µM).
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Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
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Calculate the percentage of inhibition for each concentration of CAY10499 relative to the DMSO control and determine the IC50 value.
Caption: Workflow for the MGL activity assay using 4-NPA.
Inhibition Reversibility Study
This protocol assesses the reversibility of MGL inhibition by CAY10499.[2]
Materials:
-
MGL enzyme
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CAY10499
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Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA
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Microvials
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96-well plate
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4-NPA solution
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Microplate reader
Procedure:
-
In a microvial, add CAY10499 at a concentration of 50 times its IC50 value.
-
Add MGL (220 ng) in 50 µL of Tris-HCl buffer to the microvial.
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Incubate the mixture for 1 hour at room temperature.
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Take three 5 µL aliquots from the mixture and dilute them 300-fold in Tris-HCl buffer.
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Add 150 µL of the diluted solution to a 96-well plate containing 10 µL of DMSO.
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Add 40 µL of 4-NPA solution (final concentration 250 µM) to initiate the reaction.
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Monitor the hydrolysis by measuring the absorbance at 405 nm over 60 minutes.
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Compare the activity to a control where MGL was pre-incubated with DMSO instead of the inhibitor. A lack of recovery of enzyme activity after dilution indicates irreversible inhibition.
Caption: Decision workflow for determining inhibition reversibility.
Conclusion
CAY10499 is a valuable research tool for studying the roles of various lipases in physiological and pathological processes. Its potent, non-selective, and irreversible inhibitory action on key enzymes of the endocannabinoid system and lipid metabolism makes it a powerful modulator of these pathways. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and biological effects of CAY10499. It is important to note that due to its non-selective nature, findings from studies using CAY10499 should be interpreted with consideration for its effects on multiple targets.
References
- 1. researchgate.net [researchgate.net]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAY10499 - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
